molecular formula C10H6ClNO2 B125982 3-(4-Chlorophenyl)-2-cyanoacrylic acid CAS No. 20374-46-3

3-(4-Chlorophenyl)-2-cyanoacrylic acid

Cat. No. B125982
M. Wt: 207.61 g/mol
InChI Key: MXCRRKYUQNHWLJ-VMPITWQZSA-N
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Patent
US08980642B2

Procedure details

2 g cyanoacetic acid (1 eq., 23.5 mmol), 2.97 g chlorobenzaldehyde (0.9 eq., 21.1 mmol) and 300 mg ammonium acetate (15% (m/m) based on the acid) are heated in 30 ml toluene using a water separator with reflux. After completion of the water separation (about 3 hours), the mixture is cooled to room temperature, in the course of which the product usually precipitates in crystalline form. After filtration, the crude product is washed with sufficient water. If no product precipitates, the mixture is concentrated and the remaining solids are washed with sufficient water. The crude product is repeatedly recrystallised from a mixture of alcohol (methanol) and water. Further purification takes place by means of ion exchange (strong cation exchanger), with 50% acetonitrile being used as the solvent. The eluate is concentrated at room temperature, in the course of which the purified product precipitates in crystalline form. After filtering and drying in a vacuum, 3.35 g (78% of the theoretical yield) α-cyano-4-chloro cinnamic acid are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#N.[Cl:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C=O.[C:16]([O-])(=O)C.[NH4+:20].[OH2:21]>C1(C)C=CC=CC=1>[C:16]([C:3](=[CH:1][C:13]1[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:12]=1)[C:4]([OH:6])=[O:21])#[N:20] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
2.97 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux
CUSTOM
Type
CUSTOM
Details
After completion of the water separation (about 3 hours)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
usually precipitates in crystalline form
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the crude product is washed with sufficient water
CUSTOM
Type
CUSTOM
Details
If no product precipitates
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
WASH
Type
WASH
Details
the remaining solids are washed with sufficient water
CUSTOM
Type
CUSTOM
Details
The crude product is repeatedly recrystallised from a mixture of alcohol (methanol) and water
CUSTOM
Type
CUSTOM
Details
Further purification
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated at room temperature, in the course of which the purified product
CUSTOM
Type
CUSTOM
Details
precipitates in crystalline form
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
drying in a vacuum, 3.35 g (78% of the

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08980642B2

Procedure details

2 g cyanoacetic acid (1 eq., 23.5 mmol), 2.97 g chlorobenzaldehyde (0.9 eq., 21.1 mmol) and 300 mg ammonium acetate (15% (m/m) based on the acid) are heated in 30 ml toluene using a water separator with reflux. After completion of the water separation (about 3 hours), the mixture is cooled to room temperature, in the course of which the product usually precipitates in crystalline form. After filtration, the crude product is washed with sufficient water. If no product precipitates, the mixture is concentrated and the remaining solids are washed with sufficient water. The crude product is repeatedly recrystallised from a mixture of alcohol (methanol) and water. Further purification takes place by means of ion exchange (strong cation exchanger), with 50% acetonitrile being used as the solvent. The eluate is concentrated at room temperature, in the course of which the purified product precipitates in crystalline form. After filtering and drying in a vacuum, 3.35 g (78% of the theoretical yield) α-cyano-4-chloro cinnamic acid are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#N.[Cl:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C=O.[C:16]([O-])(=O)C.[NH4+:20].[OH2:21]>C1(C)C=CC=CC=1>[C:16]([C:3](=[CH:1][C:13]1[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:12]=1)[C:4]([OH:6])=[O:21])#[N:20] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
2.97 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux
CUSTOM
Type
CUSTOM
Details
After completion of the water separation (about 3 hours)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
usually precipitates in crystalline form
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the crude product is washed with sufficient water
CUSTOM
Type
CUSTOM
Details
If no product precipitates
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
WASH
Type
WASH
Details
the remaining solids are washed with sufficient water
CUSTOM
Type
CUSTOM
Details
The crude product is repeatedly recrystallised from a mixture of alcohol (methanol) and water
CUSTOM
Type
CUSTOM
Details
Further purification
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated at room temperature, in the course of which the purified product
CUSTOM
Type
CUSTOM
Details
precipitates in crystalline form
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
drying in a vacuum, 3.35 g (78% of the

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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